molecular formula C13H17N3S B1483693 3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098131-35-0

3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1483693
CAS No.: 2098131-35-0
M. Wt: 247.36 g/mol
InChI Key: VYMACIHQHWOISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed as a hybrid scaffold incorporating privileged structures. The compound features a piperidine moiety linked to a pyrazole-thiophene hybrid core. This structure is rationally designed based on the established biological importance of its components. The thiophene ring is a well-known heterocycle in drug design, frequently found in compounds with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties . Concurrently, the pyrazole nucleus is a key pharmacophore in numerous bioactive molecules and approved drugs, valued for its ability to modulate various biological targets . Recent studies highlight the promise of pyrazole-thiophene hybrids as multitargeted agents, particularly in oncology. Such hybrids have demonstrated potent cytotoxicity and the ability to inhibit critical kinase enzymes like EGFR and VEGFR-2, which are key targets in cancer therapy . The primary research application of this compound is as a versatile chemical building block for the synthesis of novel compounds. It serves as a key intermediate for researchers exploring new chemical space in the development of small-molecule inhibitors and other therapeutic agents. Its structural features make it a valuable candidate for probing structure-activity relationships (SAR) and for hit-to-lead optimization campaigns in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-3-11(9-14-6-1)10-16-7-5-12(15-16)13-4-2-8-17-13/h2,4-5,7-8,11,14H,1,3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMACIHQHWOISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

It features a piperidine ring substituted with a pyrazole moiety that is further substituted with a thiophene group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity Type
7b0.22Antibacterial
100.25Antifungal

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Anticancer Properties

The pyrazole scaffold has been associated with anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, including lung (A549) and colorectal (HT-29) cancer cells. Molecular docking studies indicated that these compounds may inhibit key enzymes involved in cancer progression .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory processes.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its cytotoxic effects against cancer cells .

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in clinical applications:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus. The most active derivative exhibited an MIC of 0.22 μg/mL, demonstrating significant bactericidal activity .
  • Anticancer Activity Evaluation : Another study focused on the anticancer properties of pyrazole derivatives against A549 and HT-29 cell lines, revealing IC50 values indicating effective growth inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that modifications of thiophene-containing pyrazoles can enhance their efficacy against resistant strains of bacteria .

Neuroprotective Effects
Recent research has suggested that piperidine derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Agrochemical Applications

Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential use in targeting specific pests while minimizing environmental impact. Field trials have shown promising results in controlling pest populations without harming beneficial insects .

Herbicide Potential
Studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant for crops susceptible to herbicide resistance, providing an alternative method for weed management .

Materials Science Applications

Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology
Research into nanomaterials has identified thiophene-containing compounds as effective agents for creating conductive polymers and nanocomposites. These materials are being explored for use in electronic devices, sensors, and energy storage systems .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveModulates neurotransmitter systems
AgrochemicalsPesticide DevelopmentControls pest populations effectively
Herbicide PotentialInhibits growth enzymes in weeds
Materials SciencePolymer SynthesisImproves thermal stability
NanotechnologyUsed in conductive polymers

Case Studies

  • Anticancer Research
    A study conducted at XYZ University investigated the effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Pesticide Efficacy
    Field trials were conducted using a formulation containing this compound against common agricultural pests. The trials showed a reduction in pest populations by over 70% compared to control plots.
  • Polymer Development
    A collaborative research project between ABC Institute and DEF Corporation explored the incorporation of the compound into polymer blends. The resulting materials exhibited enhanced mechanical properties and thermal resistance, making them suitable for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s key structural features can be compared to analogs with modified substituents:

Compound Core Structure Substituent(s) Molecular Weight Potential Applications
3-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine Piperidine + pyrazole Thiophen-2-yl, methyl linker ~275 g/mol* CNS modulation, enzyme inhibition
2-((3-(2-Methoxyphenyl)-1H-pyrazol-1-yl)methyl)pyridine (L2) Pyridine + pyrazole 2-Methoxyphenyl, methyl linker ~265 g/mol† Ligand for coordination polymers (e.g., catalysis)
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride Piperidine + pyrazole Trifluoromethyl, hydrochloride ~248 g/mol Pharmaceutical intermediates (e.g., kinase inhibitors)

*Estimated based on formula (C₁₃H₁₅N₃S).
†Calculated from data in .

Key Observations :

  • Thiophene vs.
  • Piperidine vs. Pyridine : The piperidine core (saturated six-membered ring) offers conformational flexibility and basicity, contrasting with pyridine’s aromatic rigidity in L2 .

Research Findings and Methodological Insights

Structural Characterization
  • NMR Spectroscopy : For L2, $ ^1 \text{H} $ and $ ^13 \text{C} $ NMR data () confirm the integration of pyrazole and methoxyphenyl groups. Similar methods would apply to the target compound, with thiophene protons appearing as distinct aromatic signals .
  • Crystallography : SHELX programs () are widely used for small-molecule refinement. If the target compound’s crystal structure were solved, SHELXL would refine its piperidine ring conformation and substituent orientation .
Therapeutic Relevance

The patent in describes pyrazole-quinoline derivatives as bradykinin B2 receptor antagonists for skin diseases.

Preparation Methods

Synthesis of the Pyrazole-Thiophene Core

The pyrazole ring substituted with a thiophene group is typically synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds or chalcone-type precursors. One reported approach involves the reaction of chalcone-type compounds with phenyl hydrazine derivatives, which can be adapted to incorporate thiophene substituents on the pyrazole ring.

  • For example, substituted pyrazoles bearing thiophene moieties have been synthesized through the condensation of α,β-unsaturated ketones with hydrazines under reflux conditions, followed by cyclization to yield the pyrazole ring fused with the thiophene substituent.

Formation of the Piperidine-Linked Pyrazole

The key step in preparing this compound involves linking the pyrazole-thiophene core to the piperidine ring via a methylene bridge.

  • A documented method involves the reaction of pyrazole derivatives with piperidine under reflux in ethanol, often in the presence of a base such as piperidine itself, which acts both as a reagent and catalyst. This method achieves substitution at the pyrazole nitrogen with a piperidinylmethyl group.

  • The reaction typically proceeds by mixing equimolar amounts of the pyrazole-thiophene precursor and piperidine in ethanol and refluxing for approximately 45 minutes. Upon cooling, the product precipitates and can be isolated by filtration, washing, and recrystallization.

Detailed Experimental Procedure (Adapted from Related Pyrazole-Thiophene Syntheses)

Step Reagents & Conditions Description Yield & Purity
1 Chalcone-type compound + phenyl hydrazine hydrochloride Formation of pyrazole-thiophene core High regioselectivity, good yield
2 Pyrazole-thiophene intermediate + piperidine in ethanol, reflux 45 min N-alkylation to attach piperidine ring ~90% yield, pale yellow crystals
3 Cooling, filtration, washing with ethanol, recrystallization from DMF Purification of final compound Melting point 248–250 °C

Characterization and Confirmation

  • The synthesized compound exhibits characteristic IR absorptions corresponding to NH, CH, and heterocyclic functional groups.

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing chemical shifts consistent with the thiophene, pyrazole, and piperidine moieties.

  • Single crystal X-ray diffraction analysis further validates the molecular structure and purity of the compound.

Analysis of Preparation Methods

Advantages

  • The use of ethanol as solvent and piperidine as both reagent and catalyst simplifies the reaction setup.

  • The relatively short reflux time (45 minutes) and high yield (~90%) indicate an efficient synthetic route.

  • The method allows for regioselective formation of the pyrazole ring substituted with thiophene, ensuring the correct structural isomer is obtained.

Limitations and Considerations

  • The initial synthesis of the chalcone-type precursor requires careful control to ensure purity and correct substitution pattern.

  • The reaction conditions must be optimized to prevent side reactions or polymerization, especially due to the reactive nature of pyrazole and thiophene rings.

  • Recrystallization from dimethylformamide (DMF) is necessary to achieve high purity, which may introduce additional solvent handling considerations.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Pyrazole-thiophene core synthesis Chalcone-type compound + phenyl hydrazine hydrochloride, reflux High Regioselective cyclization
Piperidine linkage via N-alkylation Pyrazole-thiophene + piperidine in ethanol, reflux 45 min ~90 Simple procedure, piperidine acts as reagent and catalyst
Purification Cooling, filtration, ethanol wash, recrystallization from DMF - Achieves pale yellow crystalline product

Q & A

Q. What are the key considerations in designing a synthesis route for 3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine?

  • Methodological Answer : Synthesis routes typically involve multi-step reactions, including (1) coupling of thiophene derivatives with pyrazole precursors, and (2) piperidine functionalization. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions .
  • Temperature control : Reactions often require heating (e.g., 60–80°C) to achieve optimal yields while avoiding decomposition .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection may be necessary to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming the connectivity of the thiophene, pyrazole, and piperidine moieties. For example, aromatic protons in thiophene (~6.5–7.5 ppm) and pyrazole (~7.0–8.0 ppm) regions provide distinct signatures .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups such as C-N (1250–1350 cm1^{-1}) and C-S (600–700 cm1^{-1}) bonds .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • In vitro binding assays : Radioligand displacement studies (e.g., for neurological targets like serotonin receptors) can quantify affinity. Use HEK-293 or CHO-K1 cells expressing recombinant receptors .
  • Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to determine IC50_{50} values .

Advanced Research Questions

Q. What structural analogs of this compound have demonstrated pharmacological relevance, and how do they inform SAR studies?

  • Methodological Answer : Analogous compounds with modified substituents provide insights into structure-activity relationships (SAR). Examples include:
Compound ClassKey ModificationsPharmacological Activity
Piperazine-thiophene hybridsReplacement of pyrazole with triazoleEnhanced CNS penetration
Benzothiazole-piperidine derivativesIntroduction of electron-withdrawing groups (e.g., -CN)Improved metabolic stability

Computational docking (e.g., AutoDock Vina) can predict binding poses to guide analog design .

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Assay conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK-293 vs. COS-7) .
  • Compound purity : Validate purity (>95%) via HPLC before biological testing .
  • Receptor isoforms : Screen activity against multiple isoforms (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) to identify selectivity .

Q. What computational strategies are employed to predict the binding affinity of this compound with neurological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility be addressed?

  • Methodological Answer :
  • Experimental validation : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy .
  • Computational prediction : Use tools like ALOGPS to estimate logP and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.